molecular formula C13H20N2O B4189591 1-Benzyl-3,3-dimethyl-1-propan-2-ylurea

1-Benzyl-3,3-dimethyl-1-propan-2-ylurea

Cat. No.: B4189591
M. Wt: 220.31 g/mol
InChI Key: VRQLKOOMWOZNGW-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-1-propan-2-ylurea (IUPAC name: this compound) is an N-substituted urea derivative characterized by a benzyl group attached to one nitrogen atom and an isopropyl group with two methyl substituents on the adjacent nitrogen (Figure 1). Its molecular formula is C₁₃H₂₀N₂O, and it belongs to a class of compounds where hydrogen atoms in the urea core are replaced by alkyl or aryl groups . This structural configuration enhances its lipophilicity and steric bulk, which may influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-benzyl-3,3-dimethyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)15(13(16)14(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLKOOMWOZNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropyl-N’,N’-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing compounds .

Scientific Research Applications

N-benzyl-N-isopropyl-N’,N’-dimethylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-N’,N’-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis categorizes structurally related compounds based on core functional groups and substituents, highlighting key differences in physicochemical properties, biological activities, and applications.

N-Substituted Ureas

Compound Name Structural Features Key Differences & Applications References
3-[3-(Dimethylamino)propyl]-1-phenylurea Phenyl and dimethylaminopropyl substituents Exhibits low acute toxicity (no GHS hazards reported) but lacks thorough toxicological studies. Potential as an intermediate in drug synthesis.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea Benzodioxole and furyl-propan-2-yl groups The benzodioxole moiety may confer enhanced metabolic stability compared to the benzyl group in the target compound.

Benzyl-Modified Compounds

Compound Name Structural Features Key Differences & Applications References
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one Benzylmethylamino and phenyl ketone groups The ketone functionality increases electrophilicity, enabling nucleophilic addition reactions absent in urea derivatives.
1-Benzyl-3,3-dimethylpiperidin-4-one Piperidine ring with benzyl and dimethyl substituents Demonstrates antiproliferative activity against cancer cell lines via mTORC1 pathway modulation, suggesting a divergent mechanism compared to urea-based analogs.

Heterocyclic Derivatives

Compound Name Structural Features Key Differences & Applications References
3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea Benzothiadiazole core with diphenylurea linkage The sulfur-containing benzothiadiazole enhances electronic properties, making it suitable for materials science applications.
Thiazolidinedione Thiazolidine ring with ketone groups Known for antidiabetic activity (PPARγ agonism), highlighting how heterocyclic cores can dictate therapeutic utility compared to simple ureas.

Tables Summarizing Comparisons

Table 1. Physicochemical Properties

Compound Molecular Formula Key Functional Groups LogP (Predicted) Bioactivity
1-Benzyl-3,3-dimethyl-1-propan-2-ylurea C₁₃H₂₀N₂O Urea, benzyl, isopropyl ~2.8 Underexplored
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Urea, phenyl, dimethylamino ~1.9 Intermediate in synthesis
Thiazolidinedione C₄H₅NO₂S Thiazolidine, ketone ~0.5 Antidiabetic (PPARγ agonist)

Table 2. Structural Uniqueness

Compound Unique Feature Potential Advantage
Target Compound Branched isopropyl and dimethyl groups Enhanced steric shielding for selective binding
Benzothiadiazole-Diphenylurea Hybrid Sulfur-heterocyclic core Tunable electronic properties for materials
1-Benzyl-3,3-dimethylpiperidin-4-one Piperidine ring with dual methyl groups Anticancer activity via autophagy modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3,3-dimethyl-1-propan-2-ylurea
Reactant of Route 2
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1-Benzyl-3,3-dimethyl-1-propan-2-ylurea

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